Benzonitrile, 4-[(2-methoxyethyl)propylamino]-2-(trifluoromethyl)-
Description
The compound Benzonitrile, 4-[(2-methoxyethyl)propylamino]-2-(trifluoromethyl)- is a substituted benzonitrile derivative characterized by:
- A trifluoromethyl (-CF₃) group at the 2-position of the benzene ring, enhancing electronegativity and metabolic stability.
- A propylamino chain at the 4-position, modified with a 2-methoxyethyl group, which introduces both hydrophilic (ether oxygen) and lipophilic (alkyl chain) properties.
- A cyano (-CN) substituent, common in pharmaceuticals and agrochemicals due to its electron-withdrawing effects and role in hydrogen bonding .
Properties
CAS No. |
821776-92-5 |
|---|---|
Molecular Formula |
C14H17F3N2O |
Molecular Weight |
286.29 g/mol |
IUPAC Name |
4-[2-methoxyethyl(propyl)amino]-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C14H17F3N2O/c1-3-6-19(7-8-20-2)12-5-4-11(10-18)13(9-12)14(15,16)17/h4-5,9H,3,6-8H2,1-2H3 |
InChI Key |
MSRZRBFKGFEZOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCOC)C1=CC(=C(C=C1)C#N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Key Steps:
Synthesis of 4-Chloro-2-Trifluoromethylbenzonitrile :
A nitro precursor (e.g., 5-chloro-2-nitrobenzotrifluoride) is reduced using Raney nickel under hydrogenation, followed by diazotization and bromination to yield 4-chloro-2-trifluoromethylbromobenzene. Subsequent cyanation with cuprous cyanide produces 4-chloro-2-trifluoromethylbenzonitrile.- Yield: ~85% (after purification).
- Key Reagents: Raney nickel, NaNO₂, HBr, CuCN.
Amine Introduction :
The chloro group undergoes nucleophilic substitution with N-(2-methoxyethyl)propylamine under catalysis. Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos in toluene at 100–120°C facilitate this step.- Typical Conditions:
- Solvent: Toluene or DMF.
- Base: Cs₂CO₃ or K₃PO₄.
- Temperature: 100–120°C (reflux).
- Yield: 70–85%.
- Typical Conditions:
Reductive Amination of 4-Amino-2-Trifluoromethylbenzonitrile
An alternative approach starts with 4-amino-2-trifluoromethylbenzonitrile, which is alkylated to introduce the 2-methoxyethylpropyl group.
Procedure:
Synthesis of 4-Amino-2-Trifluoromethylbenzonitrile :
m-Aminobenzotrifluoride reacts with ethyl formate and zinc chloride under reflux to form 4-amino-2-trifluoromethylbenzaldehyde. This intermediate is treated with ammonium bisulfate and acetic acid to yield the nitrile.- Yield: 98% (purity >99%).
Alkylation with 2-Methoxyethylpropyl Bromide :
The amino group is alkylated using 2-methoxyethylpropyl bromide in the presence of NaH or K₂CO₃ in DMF.
Direct Coupling of Preformed Amines with Cyanobenzotrifluoride
This one-pot method avoids isolation of intermediates by reacting in situ-generated 4-halo-2-trifluoromethylbenzonitrile with N-(2-methoxyethyl)propylamine. A green chemistry variant uses ionic liquids (e.g., [HSO₃-b-Py]·HSO₄) as dual solvent-catalysts.
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents/Catalysts | Yield (%) | Purity (%) | Industrial Scalability |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 4-Chloro-2-trifluoromethylbenzonitrile | Pd(OAc)₂, Xantphos, Cs₂CO₃ | 70–85 | ≥98 | High |
| Reductive Amination | 4-Amino-2-trifluoromethylbenzonitrile | NaH, 2-methoxyethylpropyl bromide | 65–75 | ≥95 | Moderate |
| Ionic Liquid-Mediated | Benzaldehyde derivatives | [HSO₃-b-Py]·HSO₄ | >95 | ≥99 | High (green chemistry) |
Critical Process Considerations
- Catalyst Efficiency : Palladium catalysts (Pd/C, Pd(OAc)₂) outperform copper-based systems in minimizing byproducts.
- Solvent Choice : Polar aprotic solvents (DMF, toluene) enhance reaction rates but require careful disposal.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (toluene) ensures high purity.
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-[(2-methoxyethyl)propylamino]-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines .
Scientific Research Applications
Benzonitrile, 4-[(2-methoxyethyl)propylamino]-2-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzonitrile, 4-[(2-methoxyethyl)propylamino]-2-(trifluoromethyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Functional Group Effects
a) 4-[5-(Trifluoromethyl)Pyrid-2-yl]Benzonitrile
- Structure : Features a pyridine ring fused to the benzene core, with a trifluoromethyl group on the pyridine.
- Key Differences: Replaces the propylamino-methoxyethyl group with a pyridyl substituent, reducing steric bulk but increasing aromaticity. Melting Point: 123–124°C, lower than bulkier analogs, likely due to reduced intermolecular interactions .
- Applications : Pyridine-containing benzonitriles are common in agrochemicals (e.g., herbicides) due to enhanced solubility and binding to plant enzymes .
b) ND-14 (4-(3-(4-(3-Cyanopropyl)-3-Fluorophenyl)-4,4-Dimethyl-5-Oxo-2-Thioxo-Imidazolidin-1-yl)-2-(Trifluoromethyl)Benzonitrile)
- Structure: Incorporates an imidazolidinone-thioxo moiety and a fluorophenyl group.
- Key Differences: The imidazolidinone-thioxo system introduces hydrogen-bonding and sulfur-based reactivity, absent in the target compound. Synthesis: Utilizes microwave-assisted coupling, contrasting with traditional methods for simpler benzonitriles .
- Applications: Imidazolidinone derivatives are explored for antimicrobial and anticancer activity, leveraging thioxo groups for redox modulation .
c) Carboxamide-Spiro Compounds (EP 4 374 877 A2)
- Structure : Diazaspiro rings with carboxamide and trifluoromethylphenyl groups.
- Carboxamide groups enhance solubility and protein-binding capacity, critical for kinase inhibitors .
Biological Activity
Benzonitrile, 4-[(2-methoxyethyl)propylamino]-2-(trifluoromethyl)- (CAS No. 821776-92-5), is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including molecular characteristics, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C₁₄H₁₇F₃N₂O
- Molecular Weight : 286.29 g/mol
- LogP : 3.44 (indicating moderate lipophilicity)
- Polar Surface Area (PSA) : 36.26 Ų
Research indicates that compounds with a trifluoromethyl group exhibit unique interactions with biological targets, often enhancing their potency as enzyme inhibitors. The presence of the propylamino and methoxyethyl groups may influence the binding affinity and specificity towards various biological targets.
Enzyme Inhibition
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) :
- Compounds similar to benzonitrile derivatives have shown moderate inhibition of AChE and BuChE, which are critical in neurotransmission regulation. For example, related compounds demonstrated IC₅₀ values ranging from 27.04 to 106.75 µM for AChE inhibition, indicating that modifications in the molecular structure can lead to significant changes in biological activity .
- Heat Shock Protein 90 (Hsp90) :
Study on Antimicrobial Activity
A study focused on the antimicrobial properties of related benzonitrile compounds found that certain derivatives exhibited activity against Mycobacterium tuberculosis and other Gram-positive bacteria . The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy.
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | M. tuberculosis | ≥ 62.5 µM |
| Compound B | MRSA | Not specified |
Cytotoxicity Assessment
In vitro studies assessing the cytotoxic effects of benzonitrile derivatives on human cell lines indicated varying degrees of cytostatic properties. Notably, certain derivatives avoided significant cytotoxicity while maintaining enzyme inhibition capabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
